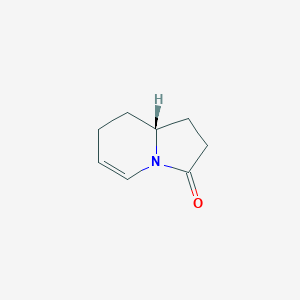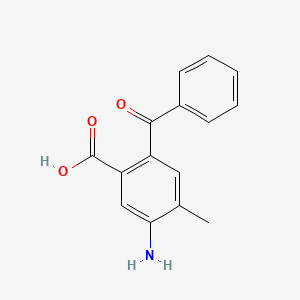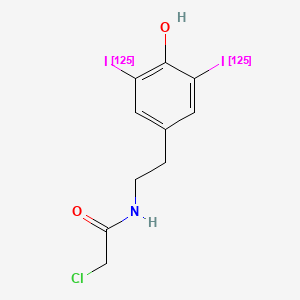
4-Ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(vinylpyridinium dichromate) is a polymer-supported oxidizing agent that has gained attention due to its efficiency and recyclability. It is synthesized by treating poly(vinylpyridine) resin with chromium trioxide in water at room temperature . This compound is particularly useful in organic synthesis for its ability to oxidize alcohols to aldehydes and ketones.
Métodos De Preparación
Poly(vinylpyridinium dichromate) is prepared by treating a poly(vinylpyridine) resin with a slight excess of chromium trioxide in water at room temperature . The reaction conditions are mild, making the process straightforward and cost-effective. Industrial production methods typically involve the same basic steps but on a larger scale, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Poly(vinylpyridinium dichromate) primarily undergoes oxidation reactions. It is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively . Common reagents used in these reactions include the poly(vinylpyridinium dichromate) itself and the alcohol substrate. The reaction conditions are generally mild, often carried out at room temperature. The major products formed from these reactions are aldehydes and ketones.
Aplicaciones Científicas De Investigación
Poly(vinylpyridinium dichromate) has a wide range of applications in scientific research. In chemistry, it is used as an oxidizing agent in various organic synthesis reactions . In biology and medicine, it is employed in the preparation of various compounds that are used in drug development and other biochemical applications. In industry, it is used in the production of fine chemicals and pharmaceuticals due to its efficiency and recyclability.
Mecanismo De Acción
The mechanism by which poly(vinylpyridinium dichromate) exerts its effects involves the transfer of oxygen atoms from the chromium trioxide to the alcohol substrate, resulting in the formation of aldehydes or ketones . The molecular targets are the hydroxyl groups of the alcohols, and the pathways involved include the oxidation of these groups to carbonyl compounds.
Comparación Con Compuestos Similares
Poly(vinylpyridinium dichromate) is unique in its efficiency and recyclability compared to other polymer-supported oxidizing agents. Similar compounds include pyridinium chlorochromate and pyridinium dichromate, which are also used as oxidizing agents in organic synthesis . poly(vinylpyridinium dichromate) offers the advantage of being easily recyclable, making it a more environmentally friendly option.
Propiedades
Fórmula molecular |
C7H9Cr2NO7 |
|---|---|
Peso molecular |
323.14 g/mol |
Nombre IUPAC |
4-ethenylpyridine;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/C7H7N.2Cr.2H2O.5O/c1-2-7-3-5-8-6-4-7;;;;;;;;;/h2-6H,1H2;;;2*1H2;;;;;/q;2*+1;;;;;;;/p-2 |
Clave InChI |
BNNMXPAPOCZBBH-UHFFFAOYSA-L |
SMILES canónico |
C=CC1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


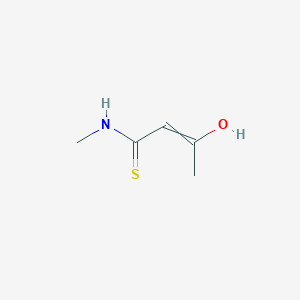
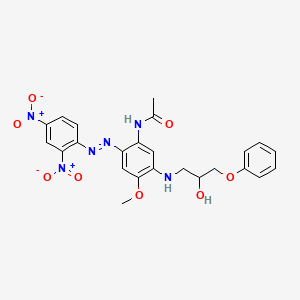
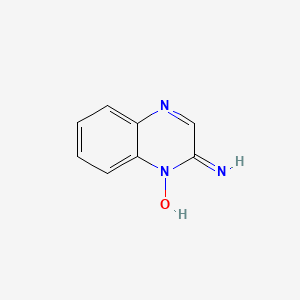

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
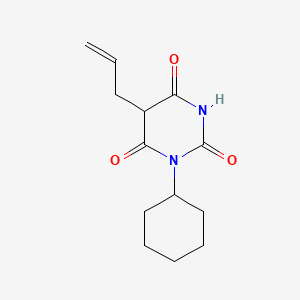
acetic acid](/img/structure/B13781548.png)
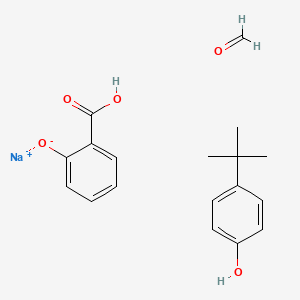
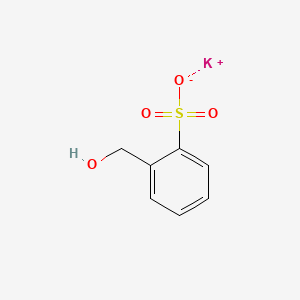

![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)
